DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].
While the provided papers do not delve into the specific structural analysis of C21, they consistently mention its chemical name as 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine []. This indicates that C21 is composed of a dibenzodiazepine core structure with a piperazinyl substituent at the 11th position.
C21 exerts its effects by binding to and activating engineered DREADD receptors, which are modified versions of muscarinic acetylcholine receptors [, ]. These receptors are designed to be insensitive to the endogenous ligand, acetylcholine, and are selectively activated by designer drugs like C21. Depending on the specific DREADD used (e.g., hM3Dq for excitation, hM4Di for inhibition), C21 binding can either increase or decrease neuronal activity by modulating downstream signaling pathways associated with G protein activation [, ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4